molecular formula C20H22N2O3S2 B2386932 Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 268733-39-7

Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2386932
CAS RN: 268733-39-7
M. Wt: 402.53
InChI Key: SSKPZXKQWKCVHM-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can react with different nucleophiles and electrophiles to form new heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus .

Scientific Research Applications

Synthesis and Pharmacological Applications

This compound has been utilized as a precursor in the synthesis of diverse heterocycles, demonstrating significant pharmacological potentials, such as anticancer, anti-rheumatic, antimicrobial, and antioxidant activities.

  • Anticancer Activity: It has been used to synthesize new heterocycles with potent activity against colon cancer cell lines, showcasing its relevance in developing anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).
  • Anti-rheumatic Potential: Derivatives of this compound, along with its metal complexes, have shown significant antioxidant, analgesic, and anti-rheumatic effects, highlighting its potential in treating rheumatic diseases (Sherif & Hosny, 2014).
  • Antimicrobial and Antioxidant Studies: The compound's derivatives have exhibited excellent antibacterial and antifungal properties, along with remarkable antioxidant potential, indicating its use in addressing microbial infections and oxidative stress (Raghavendra et al., 2016).

Structural and Synthetic Importance

  • Synthetic Building Block: It serves as a building block for synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis for generating pharmacologically active molecules.
  • Heterocyclic Synthesis: The compound's reactivity has been explored to create a wide range of heterocyclic systems, such as pyrazoles, pyridazines, and pyrimidines, with high potential pharmaceutical uses, further emphasizing its significance in medicinal chemistry research (Mohareb, Mohamed, & Wardakhan, 2000).

Mechanism of Action

The mode of action would depend on the specific targets of the compound. Generally, the compound could bind to its targets, altering their function and leading to changes in cellular processes .

The biochemical pathways affected by the compound would also depend on its specific targets. If the compound targets enzymes, it could affect metabolic pathways. If it targets receptors, it could affect signaling pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. The compound’s bioavailability would depend on its absorption and metabolism .

The results of the compound’s action would be the cellular and molecular effects resulting from its interaction with its targets. This could include changes in gene expression, enzyme activity, cell proliferation, or cell signaling .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on their structure. Some thiophene derivatives may be combustible and may pose health hazards if ingested, inhaled, or come into contact with the skin .

Future Directions

Thiophene derivatives continue to attract interest from scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

ethyl 2-[(2-phenylacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-2-25-19(24)17-14-10-6-7-11-15(14)27-18(17)22-20(26)21-16(23)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKPZXKQWKCVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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